REACTION_CXSMILES
|
[CH3:1][C:2]12[CH2:12][CH:6]3[CH2:7][C:8]([CH3:11])([CH2:10][C:4]([C:13](O)=O)([CH2:5]3)[CH2:3]1)[CH2:9]2.CS(Cl)(=O)=O.[NH3:21].Cl>N1C=CC=CC=1>[CH3:1][C:2]12[CH2:12][CH:6]3[CH2:7][C:8]([CH3:11])([CH2:10][C:4]([C:13]#[N:21])([CH2:5]3)[CH2:3]1)[CH2:9]2
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)(C3)C)C2)C(=O)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
1-M
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess ammonia removed in vacuo
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×40 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with dilute HCl (50 mL), water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography [SiO2; CH2Cl2]
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)(C3)C)C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |